molecular formula C13H8BrF3 B051996 4-Bromo-4'-(trifluoromethyl)biphenyl CAS No. 69231-87-4

4-Bromo-4'-(trifluoromethyl)biphenyl

Cat. No. B051996
Key on ui cas rn: 69231-87-4
M. Wt: 301.1 g/mol
InChI Key: KLTJNRREHHZLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04520007

Procedure details

N-Butyllitium in hexane (95 ml, 1.55M) was added dropwise to 4-Bromo-4'-trifluoromethylbiphenyl (40 g) in 250 ml of THF under N2 at -70° C. After addition the mixture was stirred for a further 10 mins and then dry dimethylformamide (19.49) in a solution of dry tetrahydrofuran (100 ml) was added dropwise. The mixture was then allowed to warm to room temperature in the absence of coolant. After stirring for 1.5 hours water was added and the mixture extracted with ether. The water washed and dried extracts were evaporated to give p-(4-trifluoromethylphenyl)benzaldehyde (34.5 g) m.p. 70°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CCC[CH2-].Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)=[CH:9][CH:8]=1.CN(C)[CH:25]=[O:26].O>CCCCCC.C1COCC1>[F:20][C:19]([F:22])([F:21])[C:16]1[CH:17]=[CH:18][C:13]([C:10]2[CH:11]=[CH:12][C:7]([CH:25]=[O:26])=[CH:8][CH:9]=2)=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
95 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for a further 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the mixture
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether
WASH
Type
WASH
Details
The water washed
CUSTOM
Type
CUSTOM
Details
dried extracts
CUSTOM
Type
CUSTOM
Details
were evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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